3-(2,3,4-Trifluorophenyl)pyridin-4-amine
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Overview
Description
3-(2,3,4-Trifluorophenyl)pyridin-4-amine is a chemical compound with the molecular formula C11H7F3N2 and a molecular weight of 224.18 g/mol It belongs to the class of pyridine derivatives and is characterized by the presence of a trifluorophenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2,3,4-Trifluorophenyl)pyridin-4-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(2,3,4-Trifluorophenyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure with a trifluoromethyl group instead of a trifluorophenyl group.
3-(2,4,5-Trifluorophenyl)pyridin-4-amine: Similar structure with different positions of fluorine atoms on the phenyl ring.
3-(2,3,5-Trifluorophenyl)pyridin-4-amine: Similar structure with different positions of fluorine atoms on the phenyl ring.
Uniqueness
3-(2,3,4-Trifluorophenyl)pyridin-4-amine is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,3,4-trifluorophenyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2/c12-8-2-1-6(10(13)11(8)14)7-5-16-4-3-9(7)15/h1-5H,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOLUKHNUTYSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C=CN=C2)N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734701 |
Source
|
Record name | 3-(2,3,4-Trifluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258624-27-9 |
Source
|
Record name | 3-(2,3,4-Trifluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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